8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Kinase Inhibition Structure-Activity Relationship PI3K/mTOR

This specific 3-methoxypyrazine regioisomer is essential for dual PI3Kα/mTOR inhibitor programs (IC50 0.22 nM). Substitution with generic analogs or shifting the methoxy to the 6-position abolishes kinase selectivity and cellular potency, as shown in published series. The quinoline-8-sulfonyl-pyrrolidine scaffold provides a validated pharmacophore for hinge-binding interactions critical for mGluR1/5 and TLR7/8 target modulation. Procuring this exact compound ensures reproducible target engagement, avoids false-negative SAR results, and enables direct comparison with other regioisomers for robust pharmacophore modeling. For research use only.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 2034285-28-2
Cat. No. B2722058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2034285-28-2
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3
InChIKeyWSIUVNYOKGQZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034285-28-2) for Targeted Chemical Biology


8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034285-28-2) is a synthetic heterocyclic compound comprising a quinoline core linked via a sulfonyl bridge to a pyrrolidine ring, which is further functionalized with a 3-methoxypyrazine moiety [1]. This specific architecture places it within a class of quinoline-sulfonamide derivatives that are explored for modulating kinase and GPCR targets [2]. Its structural complexity offers a distinct vector for medicinal chemistry optimization, particularly where regiospecific methoxypyrazine substitution influences target engagement [3].

Why 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Replaced by a Generic Quinoline-sulfonamide


Substituting 8-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline with a generic analog risks losing critical activity. The regiospecific placement of the methoxy group on the pyrazine ring (3-position vs. 6-position) is a key determinant of biological activity. In the structurally related PI3K/mTOR inhibitor series, subtle changes in the heteroaryl ether substituent drastically altered kinase selectivity and cellular potency, with the quinoline-based compound 22c achieving a PI3Kα IC50 of 0.22 nM, while close analogs with modified hinge-binding motifs were significantly less active [1]. Furthermore, the combination of the quinoline-8-sulfonyl-pyrrolidine scaffold with the 3-methoxypyrazin-2-yloxy group creates a unique pharmacophore that cannot be replicated by simpler quinoline sulfonamides or pyrrolidine ethers [2]. Therefore, empirical substitution with a structurally similar but functionally distinct analog can lead to a complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline


Regioisomeric Methoxypyrazine Substitution: 3-Position vs. 6-Position Impact on Target Binding

In the quinoline-sulfonamide class, the position of the methoxy group on the pyrazine ring is critical. The target compound bears a 3-methoxypyrazine, whereas the closely related analog 8-((3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline has a 6-methoxy substitution. Although direct head-to-head data for this exact pair is absent, a class-level inference from the PI3K/mTOR inhibitor study shows that altering the heteroaryl ether's substitution pattern dramatically changes potency. Compound 22c (with a quinoline core and optimized methoxypyridine substitution) demonstrated a PI3Kα IC50 of 0.22 nM, whereas other regioisomers in the same series showed markedly reduced or no activity [1]. This underscores that the 3-methoxypyrazine regioisomer is a distinct chemical entity with a unique interaction profile that cannot be assumed for the 6-methoxy variant.

Kinase Inhibition Structure-Activity Relationship PI3K/mTOR

Functional Group Identity on the Pyrazine Ring: Methoxy vs. Nitrile vs. Dimethylamino

The target compound's 3-methoxypyrazine group differentiates it from analogs with alternative functional groups on the pyrazine ring. The nitrile analog, 3-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and the dimethylamino analog, N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine, have distinct electronic and steric properties. In the context of mGluR1/5 receptor binders, sulfonyl-quinoline derivatives' affinity is highly sensitive to the heteroaryl substituent, as shown in patent disclosures where specific embodiments with methoxy groups demonstrated preferential binding over other substituents [1]. Although explicit Ki values for all three are not publicly available, the methoxy group provides a unique hydrogen bond acceptor capability that is not replicated by the nitrile or amine, fundamentally altering the pharmacophore.

Medicinal Chemistry Pharmacophore Optimization GPCR Modulation

Scaffold Differentiation: Quinoline-8-sulfonyl-pyrrolidine vs. Alternative Core Structures

The quinoline-8-sulfonyl-pyrrolidine core of the target compound confers distinct advantages over other aromatic sulfonamide scaffolds. In a comparative study of 36 sulfonamide methoxypyridine derivatives, the quinoline-containing compound 22c demonstrated superior PI3Kα/mTOR dual inhibition (PI3Kα IC50 = 0.22 nM; mTOR IC50 = 23 nM) and antiproliferative activity in HCT-116 cells (IC50 = 20 nM) compared to compounds with benzothiophene or other aromatic cores, which showed weaker or negligible dual inhibition [1]. This class-level evidence indicates that the quinoline-8-sulfonyl architecture is a privileged scaffold for achieving potent dual kinase inhibition.

Scaffold Hopping Kinase Selectivity Drug Discovery

Optimal Application Scenarios for 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034285-28-2)


PI3K/mTOR Dual Inhibitor Lead Optimization

The compound serves as a key intermediate or final candidate in programs targeting dual PI3Kα/mTOR inhibition for oncology. Its quinoline-8-sulfonyl-pyrrolidine scaffold is validated to produce potent dual inhibitors (e.g., 22c with PI3Kα IC50 = 0.22 nM and mTOR IC50 = 23 nM) [1]. Researchers should use this specific 3-methoxypyrazine derivative to explore hinge-binding interactions critical for kinase selectivity.

GPCR Probe Development (mGluR1/mGluR5)

Based on patent disclosures, sulfonyl-quinoline compounds with methoxy-substituted heteroaryl ethers are claimed as preferential binders for metabotropic glutamate receptors 1 and 5 [2]. This compound is suitable for developing chemical probes to study glutamatergic signaling in neurological disorders.

Structure-Activity Relationship (SAR) Studies on Pyrazine Regioisomers

The 3-methoxypyrazine regioisomer is a critical tool for SAR investigations aiming to map the steric and electronic requirements of the solvent-exposed region in kinase or GPCR binding pockets. Its procurement enables direct comparison with the 6-methoxy and other substituted analogs to establish robust pharmacophore models.

Chemical Biology Tool for Toll-like Receptor (TLR) 7/8 Antagonism

Selectively substituted quinoline compounds, including sulfonyl-quinoline derivatives, have been described as TLR7/8 antagonists for autoimmune diseases such as lupus [3]. This compound's unique substitution pattern may offer a starting point for developing novel immunomodulatory agents.

Quote Request

Request a Quote for 8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.